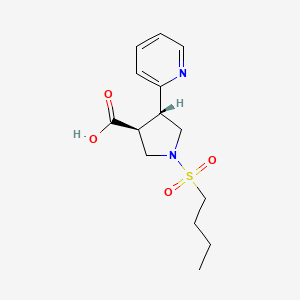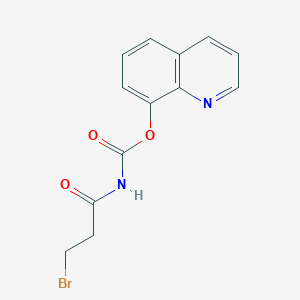phosphinic acid](/img/structure/B5560808.png)
[2-(2-Oxopyrrolidin-1-yl)ethyl](piperidin-1-ylmethyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phosphinic acid group, a pyrrolidinone ring, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the piperidine moiety and the phosphinic acid group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to mimic certain biological molecules makes it a valuable tool for probing biochemical processes.
Medicine
In medicine, 2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid has potential therapeutic applications. It may be investigated for its effects on specific receptors or enzymes, leading to the development of new drugs or treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl-2-oxo-1-pyrrolidineacetic acid: This compound shares the pyrrolidinone ring but lacks the piperidine and phosphinic acid groups.
Levetiracetam: A well-known compound with a similar pyrrolidinone structure, used as an anticonvulsant.
Cinepazide maleate: Contains a pyrrolidinone ring and is used as a vasodilator.
Uniqueness
What sets 2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl-(piperidin-1-ylmethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2O3P/c15-12-5-4-8-14(12)9-10-18(16,17)11-13-6-2-1-3-7-13/h1-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQPBNAJZAXGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CP(=O)(CCN2CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
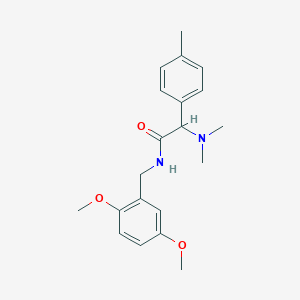
![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)
![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)
![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)
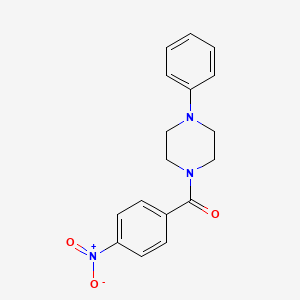
![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)
![5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol](/img/structure/B5560761.png)
![(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)
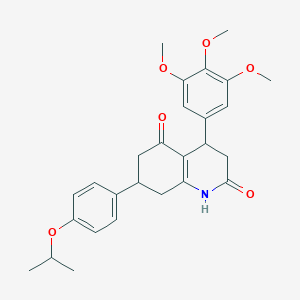
![4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B5560782.png)
![N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5560790.png)
![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)
